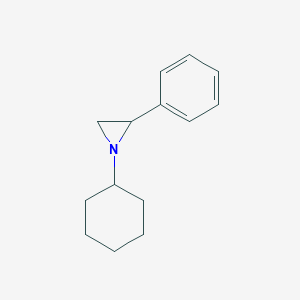

1-Cyclohexyl-2-phenylaziridine

Description

Significance of Aziridine (B145994) Heterocycles in Contemporary Organic Synthesis

Aziridines are valuable and versatile building blocks in modern organic synthesis. mdpi.com Their utility stems from the inherent reactivity of the strained three-membered ring, which makes them susceptible to ring-opening reactions with a wide range of nucleophiles and electrophiles. researchgate.netbenthamdirect.comresearchgate.net This reactivity allows for the stereospecific introduction of nitrogen-containing functionalities and the synthesis of more complex molecules. mdpi.com

The high ring strain of aziridines makes them excellent precursors for the synthesis of other biologically significant heterocyclic systems. researchgate.netbenthamdirect.comingentaconnect.com Through ring-opening and subsequent cyclization or expansion reactions, aziridines can be converted into a variety of four- to seven-membered heterocycles, including:

Azetidines researchgate.netbenthamdirect.com

Pyrroles researchgate.net

Imidazoles researchgate.netbenthamdirect.com

Oxazoles researchgate.net

Thiazoles researchgate.netbenthamdirect.com

Piperidines researchgate.net

Pyrazines researchgate.netbenthamdirect.com

Morpholines researchgate.net

Benzodiazepines researchgate.netbenthamdirect.com

Furthermore, chiral aziridines are widely used as intermediates in the synthesis of enantiomerically pure compounds, including amino acids, amino alcohols, and various natural products and pharmaceuticals. bas.bgnih.gov The presence of the aziridine ring itself is a feature in several biologically active compounds, including the natural products mitomycin C and porfiromycin. bas.bgnih.gov

Historical Context of 1-Cyclohexyl-2-phenylaziridine Research

Research involving this compound and structurally similar compounds dates back several decades. A 1979 study reported the synthesis of the related compound, 1-cyclohexyl-2-phenyl-3-nitroaziridine, through the cyclization of α,β-dibromonitrostyrene with cyclohexylamine (B46788). doi.org

Throughout the years, this compound has appeared in the chemical literature primarily as a reactant or a model substrate for exploring the reactivity of N-substituted aziridines. For instance, its participation in thermal [2+3] cycloaddition reactions has been documented. In these reactions, the aziridine ring opens to form an azomethine ylid, which then reacts with various dipolarophiles. cdnsciencepub.comcdnsciencepub.com Studies have explored its reactions with compounds like N-trichloroacetyldiphenylcyclopropenimine cdnsciencepub.com and allenoates. lookchem.com These investigations have contributed to a deeper understanding of the stereochemistry and mechanisms of aziridine ring-opening and cycloaddition reactions.

Overview of Research Trajectories for N-Cyclohexyl Aziridines

Research on N-cyclohexyl aziridines has followed several distinct trajectories, primarily focusing on their synthesis, reactivity, and synthetic applications. The cyclohexyl group, as a bulky, non-polar substituent on the nitrogen atom, influences the steric and electronic properties of the aziridine ring, thereby affecting its reactivity.

One major area of research has been the ring-opening reactions of N-cyclohexyl aziridines. These reactions have been studied with a variety of nucleophiles. For example, the reaction of cis-cyclohexylaziridine with phenols and thiophenols has been investigated for the synthesis of mexiletine (B70256) analogues. clockss.org The outcomes of these reactions are often dependent on the pKa of the nucleophile and the aziridine. clockss.org

Another significant research trajectory involves the use of N-cyclohexyl aziridines in cycloaddition reactions. The thermal or photochemical opening of the aziridine ring generates a reactive azomethine ylid intermediate. The subsequent [3+2] cycloaddition of this ylid with various dipolarophiles, such as alkenes and alkynes, provides a powerful method for the construction of five-membered nitrogen-containing heterocycles like pyrrolidines. researchgate.netcdnsciencepub.com The reactivity of N-cyclohexyl-2-benzoyl-3-phenylaziridines toward allenoates has been shown to lead to the formation of functionalized pyrroles through a formal [3+2] cycloaddition involving C-N bond cleavage. lookchem.comresearchgate.net

The table below summarizes some of the key reaction types and resulting products involving N-cyclohexyl aziridines reported in the literature.

| Reaction Type | Reactants | Key Products | Reference(s) |

| Ring Opening | N-cyclohexylaziridine, Phenols, Thiophenols | Mexiletine Analogues | clockss.org |

| [3+2] Cycloaddition | 3-Aroyl-1-cyclohexyl-2-phenylaziridine, Aryl isothiocyanates | 4-Aroyl-4-thiazolines, 5-Arylamino-4-thiazolines | cdnsciencepub.com |

| [3+2] Cycloaddition | 3-Benzoyl-1-cyclohexyl-2-phenylaziridine, N-sulfonylimines | Imidazolidines | cdnsciencepub.com |

| [3+2] Cycloaddition | 2-(2'-thienyl)aziridines with N-cyclohexyl substituent, Aryl isothiocyanates | Thiazolidine (B150603) derivatives | cdnsciencepub.com |

| Formal [3+2] Cycloaddition | cis- and trans-2-benzoyl-1-cyclohexyl-3-phenylaziridines, Allenoates | Functionalized pyrroles | lookchem.comresearchgate.net |

These research efforts highlight the versatility of N-cyclohexyl aziridines as synthetic intermediates, with the cyclohexyl group playing a crucial role in directing the course and outcome of various chemical transformations.

Structure

3D Structure

Properties

CAS No. |

27159-37-1 |

|---|---|

Molecular Formula |

C14H19N |

Molecular Weight |

201.31 g/mol |

IUPAC Name |

1-cyclohexyl-2-phenylaziridine |

InChI |

InChI=1S/C14H19N/c1-3-7-12(8-4-1)14-11-15(14)13-9-5-2-6-10-13/h1,3-4,7-8,13-14H,2,5-6,9-11H2 |

InChI Key |

MENDNJGGIBBTQZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)N2CC2C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Cyclohexyl 2 Phenylaziridine and Analogues

Cyclization Strategies

Cyclization reactions represent a fundamental approach to the synthesis of aziridines. These methods typically involve the intramolecular displacement of a leaving group by a nitrogen nucleophile to form the strained three-membered ring.

Cyclization of α,β-Dibromonitrostyrene with Cyclohexylamine (B46788)

A notable cyclization strategy for the synthesis of a related compound, 1-cyclohexyl-2-phenyl-3-nitroaziridine, involves the reaction of α,β-dibromonitrostyrene with cyclohexylamine. researchgate.net This reaction proceeds through a sequence of steps initiated by the nucleophilic attack of the amine.

The synthesis of the final 1-cyclohexyl-2-phenylaziridine would necessitate a subsequent denitration step. The initial reaction involves the addition of cyclohexylamine to the β-carbon of the dibromonitrostyrene, followed by an intramolecular nucleophilic substitution where the nitrogen displaces one of the bromine atoms to form the aziridine (B145994) ring. The use of three moles of cyclohexylamine suggests that the amine also acts as a base to facilitate the elimination of hydrogen bromide. researchgate.net

Regio- and Stereochemical Control in Cyclization Reactions

The stereochemical outcome of the cyclization of α,β-dibromonitrostyrene with cyclohexylamine is a critical aspect of this synthetic route. researchgate.net The addition of the amine to the double bond and the subsequent intramolecular ring closure can lead to different stereoisomers. The specific steric course of this cyclization reaction has been a subject of investigation, aiming to control the relative configuration of the phenyl and nitro groups on the aziridine ring. researchgate.net The inherent stereochemistry of the starting alkene and the reaction conditions play a significant role in determining the final stereochemistry of the product.

Electrochemical Approaches to Aziridine Synthesis

Electrochemical methods offer a modern and often more sustainable alternative to traditional chemical synthesis, avoiding the need for stoichiometric chemical oxidants.

Electrochemical Aziridination of Alkenes with Primary Amines

The electrochemical synthesis of aziridines from alkenes and primary amines, such as cyclohexylamine, has been demonstrated as a viable and efficient method. nih.govnih.gov This approach typically involves the anodic oxidation of an alkene in the presence of a primary amine. The reaction can be carried out in an undivided cell, often utilizing a carbon anode and a platinum or iron cathode.

This direct coupling of alkenes and primary amines is a powerful tool for the synthesis of N-alkyl aziridines. nih.govnih.gov The process is attractive due to its operational simplicity and the use of readily available starting materials.

| Alkene Substrate | Amine | Electrochemical Conditions | Product | Reference |

| Styrene (B11656) | Cyclohexylamine | Undivided cell, Carbon anode, Platinum cathode | This compound | nih.govnih.gov |

| Various Alkenes | Various Primary Amines | Flow reactor, Graphite electrodes | Corresponding N-alkyl aziridines | nih.gov |

Mechanistic Insights into Electrochemical Aziridination

The mechanism of electrochemical aziridination of alkenes with primary amines is believed to proceed through the formation of a radical cation intermediate. The alkene undergoes anodic oxidation to form an alkene radical cation. This reactive intermediate is then trapped by the primary amine nucleophile. Subsequent intramolecular cyclization and further oxidation steps lead to the formation of the aziridine ring.

Two plausible mechanistic pathways have been proposed:

Alkene Oxidation Pathway: The alkene is oxidized at the anode to form a radical cation, which is then attacked by the amine.

Amine Oxidation Pathway: The amine is oxidized to a nitrogen-centered radical, which then adds to the alkene.

The dominant pathway can depend on the oxidation potentials of the specific alkene and amine being used.

Alternative Preparative Routes

Beyond the specific methods detailed above, other established synthetic routes can be employed for the preparation of this compound and its analogues. These methods often involve the transformation of other functional groups into the aziridine ring.

One of the oldest and most fundamental methods for aziridine synthesis is the Wenker synthesis . This process involves the cyclization of β-amino alcohols. For the synthesis of this compound, this would require the preparation of 2-(cyclohexylamino)-1-phenylethanol. Treatment of this amino alcohol with sulfuric acid followed by a base induces cyclization to the desired aziridine.

Another classical approach is the Gabriel synthesis , which involves the intramolecular cyclization of a β-haloamine. In this case, 2-bromo-N-cyclohexyl-1-phenylethanamine would be treated with a base to promote the intramolecular nucleophilic substitution, yielding this compound.

Derivatization from Precursor Aziridines

One of the fundamental approaches to synthesizing N-substituted aziridines, such as this compound, involves the direct alkylation of a precursor aziridine. This method is contingent on the availability of the parent aziridine, in this case, 2-phenylaziridine (B142167). The nitrogen atom of the aziridine ring acts as a nucleophile, attacking an electrophilic cyclohexyl source.

A common strategy is the N-alkylation of 2-phenylaziridine using a cyclohexyl halide, such as cyclohexyl bromide or iodide, in the presence of a base. The base is crucial for deprotonating the aziridine nitrogen, thereby increasing its nucleophilicity. The choice of solvent and reaction temperature can significantly influence the reaction rate and yield.

| Precursor Aziridine | Alkylating Agent | Base | Solvent | Product |

| 2-Phenylaziridine | Cyclohexyl bromide | Potassium carbonate | Acetonitrile | This compound |

| 2-Phenylaziridine | Cyclohexyl iodide | Sodium hydride | Tetrahydrofuran | This compound |

Another potential, though less direct, derivatization route involves the ring-opening of a precursor aziridine followed by intramolecular cyclization. For instance, a suitably activated 2-phenylaziridine could be opened by a nucleophile, and the resulting intermediate could then be functionalized with a cyclohexyl group, followed by ring closure to form the desired product. However, this multi-step approach is generally less efficient than direct N-alkylation.

Considerations for Stereoselective Synthesis of this compound Scaffolds

The stereoselective synthesis of this compound, affording either the cis or trans isomer, is a critical aspect of its chemistry. The relative orientation of the cyclohexyl and phenyl substituents on the aziridine ring significantly impacts the molecule's three-dimensional structure and potential applications.

A notable method for the diastereoselective synthesis of analogues of this compound involves the reaction of a substituted α,β-dihalo ketone with a primary amine. For instance, the condensation of benzal-p-methylacetophenone dibromide or α-bromobenzal-p-methylacetophenone with cyclohexylamine has been reported to yield both cis and trans isomers of 1-cyclohexyl-2-phenyl-3-(p-toluyl)aziridine. unl.edu This reaction proceeds through a Favorskii-type mechanism, where the initial Michael addition of the amine is followed by intramolecular nucleophilic substitution to form the aziridine ring. The stereochemical outcome of this cyclization can be influenced by reaction conditions and the specific substrates used.

It has been observed that the cis isomers of such aziridine ketones are generally less stable, particularly towards light, compared to their trans counterparts. unl.edu This instability can be a crucial factor in the isolation and purification of the desired stereoisomer.

| Reactants | Product Stereoisomers | Key Observations |

| Benzal-p-methylacetophenone dibromide and Cyclohexylamine | cis- and trans-1-cyclohexyl-2-phenyl-3-(p-toluyl)aziridine | Formation of both diastereomers. unl.edu |

| α-Bromobenzal-p-methylacetophenone and Cyclohexylamine | cis- and trans-1-cyclohexyl-2-phenyl-3-(p-toluyl)aziridine | cis isomer is less stable to light. unl.edu |

The development of catalytic asymmetric methods for aziridination represents another avenue for controlling the stereochemistry of the this compound scaffold. Chiral catalysts can be employed to influence the facial selectivity of the addition of a nitrene or its equivalent to an alkene (e.g., styrene) or the addition of a carbene to an imine derived from cyclohexylamine. While general methods for catalytic asymmetric aziridination are well-established, specific applications to the synthesis of this compound with high enantioselectivity require further investigation.

The characterization and differentiation of the cis and trans isomers are typically achieved through spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy, and confirmed by single-crystal X-ray diffraction analysis. The solid-state structures of closely related analogues, such as cis- and trans-1-cyclohexyl-2-phenyl-3-(p-toluyl)aziridines, have been determined, providing a basis for the structural assignment of this compound isomers.

Fundamental Reactivity and Mechanistic Pathways of 1 Cyclohexyl 2 Phenylaziridine

Ring-Opening Reactions of 1-Cyclohexyl-2-phenylaziridine

The strained three-membered ring of this compound is susceptible to a variety of ring-opening reactions, which constitute a cornerstone of its synthetic utility. These transformations can be initiated by nucleophiles or thermal energy, leading to diverse and valuable molecular architectures. The regiochemical and stereochemical outcomes of these reactions are governed by a complex interplay of electronic and steric factors inherent to the aziridine (B145994) core, as well as the nature of the attacking reagent and reaction conditions.

Nucleophilic Ring Opening: Regioselectivity and Diastereoselectivity

The reaction of this compound with nucleophiles is a fundamental process for the formation of β-functionalized amines. The regioselectivity of this ring-opening is dictated by the substitution pattern of the aziridine ring. In the case of 2-phenyl-substituted aziridines, the benzylic carbon (C2) is activated towards nucleophilic attack due to the ability of the phenyl group to stabilize a partial negative charge in the transition state. Consequently, nucleophilic attack predominantly occurs at this position.

The ring-opening generally proceeds via an SN2-type mechanism, which results in the inversion of the stereochemistry at the center of attack. This diastereoselectivity is a key feature of aziridine chemistry, allowing for the stereocontrolled synthesis of complex amine-containing molecules. For instance, the ring-opening of 2-substituted N,N-dibenzylaziridinium ions with bromide is known to occur exclusively at the substituted aziridine carbon atom through an SN2 mechanism. researchgate.net

The quintessential reactivity of aziridines involves the cleavage of one of the two carbon-nitrogen (C-N) bonds upon nucleophilic attack. In this compound, the two C-N bonds are electronically distinct. The C2-N bond is benzylic and thus more susceptible to cleavage due to electronic stabilization from the phenyl ring. The C3-N bond is attached to an unsubstituted carbon.

Under neutral or basic conditions, nucleophilic attack typically occurs at the less sterically hindered carbon. However, in the case of 2-phenylaziridines, the electronic effect of the phenyl group often directs the nucleophile to the benzylic C2 position. Acidic conditions can promote the formation of an aziridinium (B1262131) ion, which enhances the electrophilicity of the ring carbons. In such cases, the regioselectivity is governed by the ability of the substituents to stabilize the developing positive charge in the transition state, which again favors attack at the benzylic C2 position, leading to cleavage of the C2-N bond. Quantum mechanical calculations on related systems, such as N-propyl-2-phenylaziridine, suggest that the preferential opening of the substituted C-N bond is a key factor in determining the selectivity of the reaction. scispace.com

While C-N bond cleavage is the most common pathway in nucleophilic ring-opening reactions of aziridines, carbon-carbon (C-C) bond cleavage is also possible under specific conditions, particularly with the aid of a Lewis acid catalyst. This mode of reactivity leads to the formation of an azomethine ylide, which can then undergo cycloaddition reactions. For example, a Nickel(II)-catalyzed [3+2] cycloaddition of N-tosylaziridines with aldehydes proceeds via a selective C-C bond cleavage. rsc.org This pathway is generally less favored for this compound under standard nucleophilic ring-opening conditions and is more relevant to the thermal and photochemical reactivity discussed later.

The nature of the substituent on the nitrogen atom plays a crucial role in modulating the reactivity and selectivity of aziridine ring-opening reactions. N-substituents can be broadly categorized as electron-donating (e.g., alkyl groups) or electron-withdrawing (e.g., sulfonyl, acyl groups).

The N-cyclohexyl group in this compound is an electron-donating alkyl group. Such groups generally decrease the electrophilicity of the aziridine ring carbons compared to aziridines with electron-withdrawing N-substituents. This is because the electron-donating nature of the alkyl group does not significantly activate the C-N bonds towards cleavage. In contrast, electron-withdrawing groups, such as tosyl or acyl, render the ring carbons more electrophilic and significantly facilitate nucleophilic attack.

Computational studies on a series of N-substituted aziridines have shown that the activation energy for nucleophilic ring-opening is significantly lower for aziridines bearing electron-withdrawing groups. ub.edu For N-alkyl substituted aziridines like this compound, more forcing conditions may be required for ring-opening compared to their N-acylated or N-sulfonylated counterparts.

| N-Substituent Type | Effect on Reactivity | Typical Ring-Opening Conditions |

| Electron-Donating (e.g., Cyclohexyl) | Decreased electrophilicity of ring carbons | More forcing conditions may be required |

| Electron-Withdrawing (e.g., Tosyl, Acyl) | Increased electrophilicity of ring carbons | Milder conditions, often catalyzed |

The regioselectivity of the nucleophilic ring-opening of 2-arylaziridines can be effectively controlled and modulated through the use of transition metal catalysts. mdpi.com Palladium catalysts, in particular, have been shown to influence whether a nucleophile attacks the C2 (benzylic) or C3 (unsubstituted) position. acs.org The outcome is often dependent on the choice of ligands coordinated to the metal center.

For instance, in the palladium-catalyzed ring-opening of 2-arylaziridines, bulky phosphine (B1218219) ligands can direct the nucleophilic attack to the less sterically hindered C3 position, while N-heterocyclic carbene (NHC) ligands can favor attack at the benzylic C2 position. acs.org This catalytic control offers a powerful tool for directing the regioselectivity of the ring-opening of this compound, allowing access to either regioisomeric product.

Lewis acids are also effective catalysts for aziridine ring-opening, activating the aziridine by coordination to the nitrogen atom. rsc.org This enhances the electrophilicity of the ring and facilitates nucleophilic attack. For example, zinc(II) halides have been used to promote the highly regioselective ring-opening of N-tosylaziridines. ias.ac.in

Thermal Ring Opening: Azomethine Ylide Generation

Upon heating, aziridines can undergo a concerted, electrocyclic ring-opening to form highly reactive intermediates known as azomethine ylides. masterorganicchemistry.com This transformation involves the cleavage of the C-C bond of the aziridine ring. The stereochemistry of this process is governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. For a thermal reaction, the ring-opening is predicted to be conrotatory, meaning that the substituents at the termini of the breaking C-C bond rotate in the same direction (either both clockwise or both counter-clockwise). imperial.ac.uk

The azomethine ylide generated from this compound is a 1,3-dipole, characterized by a C-N-C π-system. These ylides are not typically isolated due to their high reactivity but are trapped in situ by various dipolarophiles in [3+2] cycloaddition reactions. nih.govmdpi.com This methodology provides a powerful route to the synthesis of five-membered nitrogen-containing heterocycles, such as pyrrolidines. nih.govresearchgate.net The reaction of the azomethine ylide with an alkene or alkyne dipolarophile can generate multiple new stereocenters in a single step, making it a highly valuable transformation in organic synthesis. nih.gov

Conrotatory Electrocyclic Ring Cleavage

The thermal activation of aziridines, such as this compound, can induce an electrocyclic ring-opening to form an azomethine ylide. According to the Woodward-Hoffmann rules, for a 4n-electron system like the aziridine ring, a thermal electrocyclic reaction proceeds via a conrotatory motion. wikipedia.orgyoutube.commasterorganicchemistry.com In this process, the substituents on the carbon atoms of the breaking C-C bond rotate in the same direction (both clockwise or both counter-clockwise). This stereospecific ring-opening dictates the initial geometry of the resulting azomethine ylide.

While direct experimental or computational studies specifically detailing the conrotatory ring cleavage of this compound are not extensively documented in readily available literature, the principles of pericyclic reactions strongly suggest this pathway. wikipedia.org The conrotatory opening of the cis- and trans-isomers of this compound would, in principle, lead to different stereoisomeric azomethine ylides.

Stereoisomeric Azomethine Ylide Intermediates

The conrotatory ring-opening of a substituted aziridine like this compound can generate stereoisomeric azomethine ylides. The relative orientation of the substituents on the C-N-C backbone of the ylide defines its stereochemistry. For this compound, the resulting azomethine ylide would have a cyclohexyl group on the nitrogen and a phenyl group on one of the carbon termini.

Studies on related systems, such as cis- and trans-2-benzoyl-1-cyclohexyl-3-phenylaziridine, have shown that regardless of the starting aziridine's stereochemistry, the reaction proceeds through the formation of the more stable trans-azomethine ylide. This suggests that even if different stereoisomeric ylides are formed initially, they can rapidly equilibrate to the thermodynamically favored isomer before undergoing subsequent reactions. This equilibration likely occurs through rotation around the C-N bond of the ylide. The stability of the different ylide stereoisomers is influenced by steric and electronic factors of the substituents.

Formal [3+2] Cycloaddition Reactions

Azomethine ylides generated from the ring-opening of aziridines are versatile 1,3-dipoles that readily participate in formal [3+2] cycloaddition reactions with a variety of dipolarophiles. mdpi.com These reactions are a powerful tool for the construction of five-membered nitrogen-containing heterocyclic rings, such as pyrrolidines. The reaction of the azomethine ylide derived from this compound with electron-deficient alkenes is a key example of this reactivity. researchgate.net

Mechanistic Investigations of [3+2] Cycloaddition

The [3+2] cycloaddition of an azomethine ylide is generally considered a concerted, pericyclic reaction, proceeding through a cyclic transition state. The frontier molecular orbitals (HOMO of the 1,3-dipole and LUMO of the dipolarophile) control the regioselectivity and stereoselectivity of the reaction.

Zwitterionic 1,3-Dipole Surrogates

Azomethine ylides are inherently zwitterionic, possessing both a positive and a negative charge delocalized over the three-atom system. This zwitterionic character is fundamental to their reactivity as 1,3-dipoles. researchgate.netmdpi.com The nucleophilic carbon attacks the electrophilic end of the dipolarophile, while the electrophilic carbon is attacked by the nucleophilic end of the dipolarophile. The charge distribution in the azomethine ylide derived from this compound, influenced by the electron-donating cyclohexyl group and the phenyl group, will affect its reactivity and the regiochemical outcome of the cycloaddition. The zwitterionic nature of these intermediates makes them effective surrogates for other 1,3-dipolar species in the synthesis of complex heterocyclic systems. rsc.org

Radical Cation Intermediates in Photochemically Induced Cycloadditions

While thermal [3+2] cycloadditions of azomethine ylides are well-established, photochemical pathways can involve different intermediates. Although not specifically documented for this compound, related N-aryl cyclopropylamines have been shown to undergo photoinduced single-electron transfer (SET) to form a nitrogen-centered radical cation. Subsequent ring-opening can lead to a radical intermediate that then participates in a cycloaddition reaction. A similar mechanism could be envisioned for this compound under photochemical conditions, where photoexcitation leads to the formation of a radical cation, followed by C-C bond cleavage to generate a radical-cationic azomethine ylide equivalent that then reacts with a dipolarophile.

C-N Bond Cleavage Mediated Cycloadditions

The predominant reactive pathway for aziridines in cycloaddition reactions involves the cleavage of the C-C bond to form an azomethine ylide. However, under certain conditions, cleavage of a C-N bond can occur, leading to different reactive intermediates and potentially different cycloaddition products. This pathway is less common for aziridines but can be promoted by specific catalysts or reaction conditions.

For this compound, a C-N bond cleavage would generate a carbocation and an amide anion or their radical equivalents. This mode of activation could potentially be achieved through the use of Lewis acids or transition metal catalysts that can coordinate to the nitrogen atom and facilitate the cleavage of the C-N bond. rsc.orgrsc.org Subsequent reaction of the resulting intermediates with a suitable reaction partner could lead to cycloaddition products. However, specific examples of cycloadditions of this compound that are definitively mediated by an initial C-N bond cleavage are not well-documented in the available literature, suggesting this is a non-standard reaction pathway for this particular compound under typical conditions.

Applications in Advanced Organic Transformations

1,3-Dipolar Cycloaddition Reactions with Various Dipolarophiles

The generation of the azomethine ylide from 1-Cyclohexyl-2-phenylaziridine allows for its engagement in 1,3-dipolar cycloaddition reactions. This strategy has been successfully employed for the synthesis of a wide range of five-membered heterocyclic rings, with the specific outcome being dictated by the nature of the reacting partner.

Reactions with Acetylenic and Activated Alkene Derivatives

The azomethine ylide derived from this compound reacts efficiently with acetylenic esters and activated olefins. These reactions serve as a direct route to highly substituted pyrrolidine (B122466) and dihydropyrrole frameworks. The high reactivity of these dipolarophiles, which is a result of their electron-deficient nature, drives the cycloaddition process forward, often with high regioselectivity. For instance, the reaction with dimethyl acetylenedicarboxylate (B1228247) leads to the formation of the corresponding dihydropyrrole derivative in good yield. Similarly, activated alkenes such as maleimides and other electron-poor olefins readily participate in this transformation, affording polysubstituted pyrrolidines. nih.govmdpi.com

A representative reaction is the cycloaddition with dimethyl acetylenedicarboxylate, which proceeds as follows:

| Dipolarophile | Product | Yield (%) |

| Dimethyl acetylenedicarboxylate | 1-Cyclohexyl-2,5-diphenyl-3,4-bis(methoxycarbonyl)-2,5-dihydropyrrole | Not specified |

| N-Phenylmaleimide | 1-Cyclohexyl-5-phenyl-3,6-dioxo-2,7-diphenyl-2,7-diazabicyclo[3.3.0]octane | Not specified |

Data is illustrative of the expected product based on general reactivity patterns of similar aziridines.

Cycloaddition with Aryl Isothiocyanates for Thiazoline (B8809763) Formation

The reaction between the azomethine ylide generated from a derivative of this compound and aryl isothiocyanates provides a direct pathway to the synthesis of 4-thiazoline derivatives. This transformation involves the cycloaddition of the ylide across the C=S bond of the isothiocyanate. The nature of the N-substituent on the aziridine (B145994) has been shown to influence the reaction's outcome. When the N-substituent is a bulky group, such as a cyclohexyl or isopropyl group, the [3+2] cycloaddition is the favored pathway.

For example, the reaction of a 3-aroyl-1-cyclohexyl-2-phenylaziridine with p-nitrophenyl isothiocyanate in refluxing benzene (B151609) results in the formation of the corresponding 3-cyclohexyl-5-(p-nitrophenylamino)-2-phenyl-4-aroyl-4-thiazoline. This reaction proceeds through a concerted [3+2] cycloaddition of the azomethine ylide to the isothiocyanate, followed by tautomerization of the initial cycloadduct.

| Aziridine Derivative | Aryl Isothiocyanate | Product | Yield (%) |

| 3-p-Toluoyl-1-cyclohexyl-2-phenylaziridine | p-Nitrophenyl isothiocyanate | 3-Cyclohexyl-5-(p-nitrophenylamino)-2-phenyl-4-(p-toluoyl)-4-thiazoline | 54 |

| 3-Benzoyl-1-cyclohexyl-2-phenylaziridine | Phenyl isothiocyanate | 3-Cyclohexyl-5-(phenylamino)-2-phenyl-4-benzoyl-4-thiazoline | Not specified |

Reactions with Diphenylcyclopropenone (B372975) Leading to Oxazolines

A notable application of azomethine ylides derived from 3-aroyl-1-cyclohexyl-2-phenylaziridines is their reaction with diphenylcyclopropenone (DPP). This reaction does not follow the typical [3+2] cycloaddition pathway observed with other dipolarophiles. Instead, it leads to the formation of novel 4-aroyl-4-oxazolines. The reaction is initiated by the 1,3-dipolar addition of the azomethine ylide to the highly polarized carbonyl group of DPP. This is followed by a rearrangement of the initial adduct to yield the stable 4-oxazoline ring system. Both cis- and trans-isomers of the starting aziridine lead to the formation of the same oxazoline (B21484) product. The scope of this synthesis is broad, accommodating various aroyl or acyl groups at the 4-position, different aryl substituents at the 2-position, and N-substituents such as cyclohexyl, isopropyl, or methyl.

| Aziridine Reactant | Dipolarophile | Product | Yield (%) |

| cis- or trans-3-Benzoyl-1-cyclohexyl-2-phenylaziridine | Diphenylcyclopropenone | 4-Benzoyl-3-cyclohexyl-2,5,5-triphenyl-4-oxazoline | Not specified |

Cycloaddition with Enones and Butenolides for Pyrrolidine and Spiro Compound Synthesis

The reaction of the azomethine ylide from this compound with enones and butenolides offers an effective method for the synthesis of functionalized pyrrolidines and spiro compounds. researchgate.net The electron-deficient double bond of the enone or butenolide acts as a competent dipolarophile, readily undergoing a [3+2] cycloaddition. This approach has been utilized to create complex molecular architectures, including spiro[tetrahydronaphthalenone/butenolide]pyrrolidines. beilstein-journals.org The reaction generally proceeds with good diastereoselectivity, leading to the formation of intricate polycyclic systems. researcher.life

| Aziridine Derivative | Dipolarophile | Product Type |

| cis-3-Benzoyl-1-cyclohexyl-2-phenylaziridine | (E)-2-(2-Oxo-2-phenylethylidene)naphthalene-1(2H)-one | Spiro[tetrahydronaphthalenone-pyrrolidine] |

| cis-3-Benzoyl-1-cyclohexyl-2-phenylaziridine | 3-Arylmethylene-furan-2,4(3H,5H)-dione | Spiro[butenolide-pyrrolidine] |

Reactivity with Allenes: Formation of Pyrroles and Methylenepyrrolidines

The reaction of azomethine ylides generated from aziridines with allenes represents a pathway to synthesize pyrrole (B145914) and methylenepyrrolidine derivatives. nih.govnih.govorganic-chemistry.org The outcome of the reaction is dependent on the substitution pattern of the allene (B1206475) and the reaction conditions. The cycloaddition can occur at either of the two double bonds of the allene, leading to different isomeric products. Following the initial [3+2] cycloaddition, the resulting adduct can undergo further rearrangements or elimination reactions to yield the final aromatic pyrrole or the exocyclic methylene-substituted pyrrolidine.

The cycloaddition of the azomethine ylide from this compound with unsymmetrically substituted allenes can, in principle, lead to a mixture of products due to issues of site-, regio-, and stereoselectivity.

Site-selectivity: The ylide can react with either the terminal or the internal double bond of the allene.

Regioselectivity: The orientation of the dipole with respect to the allene can vary, leading to different regioisomers.

Stereoselectivity: The stereochemical information from the aziridine can be transferred to the product, and new stereocenters can be formed during the cycloaddition.

While the general principles of these selectivities in 1,3-dipolar cycloadditions are well-studied, specific and detailed experimental data for the reaction of this compound with a range of allenes is not extensively documented in the readily available literature. However, based on analogous systems, it is anticipated that electronic and steric factors of both the ylide and the allene would play a crucial role in determining the major product. For instance, electron-withdrawing groups on the allene would influence the regioselectivity of the addition. The stereoselectivity is often high in concerted cycloaddition reactions, with the relative stereochemistry of the substituents on the aziridine being retained in the product. nih.govmdpi.com

Influence of Allene Substituents

The reaction of aziridines with allenes showcases the influence of substituents on the reaction pathway. Studies on analogues such as cis-2-benzoyl-N-cyclohexyl-3-phenylaziridine demonstrate that the nature of the allene dictates the final product structure. Depending on the substitution pattern of the allene, the reaction can lead to either 4-methylenepyrrolidines or pyrrole derivatives as the major products. researchgate.net This divergence in reactivity highlights the tunability of the cycloaddition process and the synthetic versatility afforded by careful selection of the allene substrate. The reaction proceeds via the formation of an azomethine ylide intermediate which then undergoes a [3+2] cycloaddition with the allene.

Table 1: Influence of Allene Type on Product Formation

| Allene Type | Major Product | Minor Product |

| Substituted Allenes (General) | Pyrroles | 4-Methylenepyrrolidines |

| (1H-tetrazol-5-yl)-allenes | 4-Methylenepyrrolidines | - |

This interactive table summarizes the general outcomes based on the type of allene used in the reaction with phenylaziridine analogues.

Cycloaddition with Dimethyl 1-Cyclobutene-1,2-dicarboxylate

The thermally induced [3+2] cycloaddition of monocyclic aziridines with dimethyl 1-cyclobutene-1,2-dicarboxylate serves as a powerful method for constructing bicyclic pyrrolidine systems. cdnsciencepub.comnih.gov In this transformation, the aziridine, upon heating, opens to an azomethine ylide which is then trapped by the cyclobutene (B1205218) dipolarophile. The stereochemistry of the resulting bicyclic adducts is often controlled by a combination of dipole-dipole interactions and secondary orbital interactions between the phenyl group of the aziridine precursor and the ester groups of the dipolarophile. cdnsciencepub.com

An interesting mechanistic pathway is sometimes observed where the cyclobutene derivative first undergoes a thermal conrotatory ring opening to form 2,3-di(methoxycarbonyl)-1,3-butadiene. cdnsciencepub.comresearchgate.net This diene then participates in the cycloaddition with the azomethine ylide, leading to the formation of different, unexpected pyrrolidine adducts. cdnsciencepub.comresearchgate.net

Reactions with Nonactivated Alkenes

This compound and its analogues can react with nonactivated alkenes, acting as masked 1,3-dipoles to form substituted pyrrolidines. researchgate.net These reactions typically require activation by a Lewis acid, such as Boron trifluoride diethyl etherate (BF₃·Et₂O), to facilitate the cleavage of the C-N bond in the aziridine ring and generate the reactive azomethine ylide. researchgate.net The subsequent [3+2] cycloaddition with an alkene proceeds as a formal carboamination. For example, the reaction of N-tosyl-2-phenylaziridine with methylenecycloalkenes in the presence of BF₃·Et₂O provides spiropyrrolidines in good yields. researchgate.net This methodology demonstrates that even unactivated olefins can be effective partners in these cycloadditions when the aziridine is appropriately activated. researchgate.net

Synthesis of Diverse Nitrogen-Containing Heterocycles

The reactivity of this compound as an azomethine ylide precursor is a cornerstone for the synthesis of a variety of important nitrogen-containing heterocyclic scaffolds.

Pyrrole Derivatives

Pyrrole scaffolds can be synthesized from aziridines through [3+2] cycloaddition reactions with alkynes. nih.govnih.gov The process involves the generation of the azomethine ylide from this compound, which then reacts with a suitable alkyne dipolarophile. The initial cycloadduct, a 2,3-dihydropyrrole, can then be oxidized to the aromatic pyrrole. The reaction of benzimidazolium N-ylides—analogous 1,3-dipoles—with activated alkynes proceeds through an unstable primary adduct which rearranges to form highly substituted pyrroles. nih.gov This highlights a general mechanism where the azomethine ylide derived from this compound can be trapped by alkynes to ultimately yield polysubstituted pyrroles. As noted previously, certain substituted allenes also lead directly to pyrrole derivatives. researchgate.net

Pyrrolidine Scaffolds

The synthesis of the pyrrolidine ring is one of the most well-established applications of aziridine chemistry. researchgate.net As detailed in section 4.1.7, the Lewis acid-catalyzed reaction of this compound analogues with nonactivated alkenes provides a direct route to substituted pyrrolidines. researchgate.net This [3+2] cycloaddition is a highly efficient method for constructing the five-membered saturated ring system with control over stereochemistry. Furthermore, reactions with substituted allenes can yield 4-methylenepyrrolidines, which are valuable building blocks in organic synthesis. researchgate.net These reactions underscore the utility of aziridines as precursors to complex pyrrolidine frameworks. researchgate.netresearchgate.net

Thiazolines and Related Structures

Thiazoline heterocycles can be accessed from activated aziridines through a Lewis acid-catalyzed Dynamic Ring-Opening Cyclization (DROC). nih.gov In this process, an N-activated aziridine, such as a sulfonylated analogue of this compound, is treated with a Lewis acid like BF₃·Et₂O. This activates the aziridine towards a nucleophilic Sₙ2-type ring-opening by an isothiocyanate. The resulting intermediate then undergoes intramolecular cyclization to furnish a 2-iminothiazolidine, a class of thiazoline derivatives. nih.gov This [3+2] cycloaddition pathway has been shown to proceed with a high degree of stereoselectivity, where optically active aziridines yield optically active thiazolidine (B150603) products. nih.gov

This compound as a Chiral Building Block in Asymmetric Synthesis

When used in its enantiomerically pure form, this compound becomes a valuable chiral building block for asymmetric synthesis. The stereocenters at the C2 and C3 positions of the aziridine ring can be transferred with high fidelity to the products of various chemical transformations, allowing for the synthesis of a wide range of enantiomerically enriched molecules.

A key application of chiral aziridines is in the synthesis of chiral vicinal amino alcohols, which are important structural motifs in many natural products and pharmaceuticals. mdpi.com The stereospecific ring-opening of a chiral aziridine with a nucleophile, such as water or an alcohol under acidic or Lewis acidic conditions, can proceed with inversion of configuration at the site of nucleophilic attack. This allows for the controlled synthesis of a specific diastereomer of the resulting amino alcohol. The cyclohexyl and phenyl substituents on the aziridine ring can influence the regioselectivity of the ring opening, directing the nucleophile to one of the two carbon atoms of the aziridine ring.

Furthermore, chiral aziridines can serve as precursors for the synthesis of chiral ligands for asymmetric catalysis. For instance, the ring-opening of a chiral aziridine can be followed by functional group manipulations to introduce coordinating groups, such as phosphines or amines, to generate novel chiral ligands. These ligands can then be used in a variety of metal-catalyzed asymmetric reactions. The rigid and well-defined stereochemistry of the aziridine precursor can impart a specific chiral environment around the metal center, leading to high enantioselectivities in the catalyzed reactions. For example, chiral aziridine-phosphines have been successfully applied as organocatalysts in asymmetric intramolecular Rauhut–Currier reactions.

The use of this compound as a chiral auxiliary has also been explored. In this approach, the chiral aziridine moiety is temporarily attached to a prochiral substrate to direct a subsequent stereoselective reaction. After the desired stereocenter has been created, the chiral auxiliary can be cleaved and potentially recycled. The bulky cyclohexyl group can provide effective steric shielding to control the facial selectivity of reactions on the attached substrate.

The diastereoselective ring-opening of chiral aziridines with various nucleophiles is a powerful tool in asymmetric synthesis. The stereochemical outcome of these reactions is often predictable and can be controlled by the choice of nucleophile, catalyst, and reaction conditions. This allows for the synthesis of a diverse array of chiral building blocks with high stereochemical purity.

Stereochemical Investigations and Control

Stereochemistry of Aziridine (B145994) Precursors and Products

The synthesis of 1-cyclohexyl-2-phenylaziridine typically involves the reaction of a styrene (B11656) derivative with a cyclohexylamine-based nitrogen source, or the cyclization of a corresponding precursor. The stereochemical outcome of the aziridination reaction is highly dependent on the geometry of the starting alkene and the nature of the aziridinating agent.

For instance, the aziridination of trans-stilbene (B89595) with an appropriate nitrogen source would be expected to yield the trans-1-cyclohexyl-2,3-diphenylaziridine, while cis-stilbene (B147466) would lead to the cis-isomer. In the case of this compound, the precursors would be styrene and a cyclohexyl-containing aminating agent. The relative stereochemistry of the product (cis or trans) is determined by the mechanism of the aziridination reaction.

The solid-state structures of closely related compounds, such as cis- and trans-1-cyclohexyl-2-phenyl-3-(p-toluyl)aziridines, have been determined using single-crystal X-ray diffraction, providing valuable insights into the conformational preferences of the aziridine ring and its substituents. Spectroscopic techniques, particularly NMR spectroscopy, are crucial for the determination of the relative stereochemistry of the aziridine diastereomers in solution. The coupling constants between the vicinal protons on the aziridine ring are typically different for the cis and trans isomers.

Table 1: Representative Precursors for the Synthesis of this compound

| Precursor 1 | Precursor 2 | Expected Aziridine Stereoisomer |

| Styrene | N-cyclohexyl-N-chloroamine | Mixture of cis and trans |

| trans-β-Bromostyrene | Cyclohexylamine (B46788) | trans-1-Cyclohexyl-2-phenylaziridine |

| cis-β-Bromostyrene | Cyclohexylamine | cis-1-Cyclohexyl-2-phenylaziridine |

| N-Cyclohexylbenzaldimine | Diazomethane | Mixture of cis and trans |

Diastereoselective and Enantioselective Transformations

The inherent ring strain of the aziridine ring in this compound makes it susceptible to nucleophilic ring-opening reactions. These transformations can proceed with high diastereoselectivity and enantioselectivity, depending on the nature of the nucleophile, the reaction conditions, and the stereochemistry of the starting aziridine.

For example, the reaction of cis- and trans-1-cyclohexyl-2-phenylaziridine with organolithium reagents can lead to the formation of different diastereomeric amino products. The stereochemical outcome is often governed by the SN2-type attack of the nucleophile, which results in an inversion of configuration at the carbon atom being attacked.

The development of catalytic, enantioselective methods for the synthesis of chiral aziridines is a significant area of research. This can be achieved through the use of chiral catalysts in the aziridination of prochiral alkenes or imines. For instance, the enantioselective aziridination of styrene using a cyclohexylamine derivative in the presence of a chiral transition metal catalyst could provide a route to enantiomerically enriched this compound.

Table 2: Examples of Stereoselective Transformations of Aziridines

| Aziridine Substrate | Reagent/Catalyst | Product Type | Stereochemical Outcome |

| Racemic this compound | Lipase | Enantiomerically enriched aziridine and ring-opened product | Kinetic Resolution |

| Styrene and N-cyclohexyl derivative | Chiral Copper Catalyst | Enantiomerically enriched this compound | Asymmetric Aziridination |

| cis-1-Cyclohexyl-2-phenylaziridine | Phenylmagnesium bromide | 1,2-Diaminocyclohexane derivative | Diastereoselective Ring-Opening |

| trans-1-Cyclohexyl-2-phenylaziridine | Phenylmagnesium bromide | 1,2-Diaminocyclohexane derivative | Diastereoselective Ring-Opening |

Influence of Starting Aziridine Stereochemistry on Reaction Outcomes

The stereochemistry of the starting this compound isomer (cis or trans) has a profound impact on the stereochemical outcome of its subsequent reactions. The relative orientation of the cyclohexyl and phenyl groups influences the accessibility of the electrophilic carbon atoms of the aziridine ring to incoming nucleophiles, thereby dictating the regioselectivity and stereoselectivity of the ring-opening.

In nucleophilic ring-opening reactions, the attack generally occurs from the backside of the C-N bond, leading to an inversion of stereochemistry at the center of attack. Consequently, the ring-opening of a cis-aziridine will result in a different diastereomer of the product compared to the ring-opening of a trans-aziridine. This principle is fundamental in stereocontrolled synthesis, allowing for the selective formation of desired stereoisomers of amino compounds.

For instance, the reaction of cis- and trans-1-cyclohexyl-2-phenyl-3-aroylaziridines with phenylhydrazine (B124118) has been shown to yield different pyrazoline intermediates, highlighting the influence of the initial aziridine stereochemistry on the reaction pathway.

Strategies for Absolute and Relative Configuration Control

The control of both the absolute and relative stereochemistry in the synthesis of this compound is a key challenge. Several strategies have been developed to achieve this goal.

One of the most powerful methods for controlling absolute stereochemistry is the use of chiral auxiliaries . A chiral auxiliary is a stereochemically pure compound that is temporarily attached to the substrate to direct the stereochemical course of a reaction. In the context of this compound synthesis, a chiral amine or a chiral group on the phenyl ring could be employed to induce diastereoselectivity in the aziridination step. After the reaction, the auxiliary can be removed to yield the enantiomerically enriched aziridine. Cyclohexyl-based chiral auxiliaries have been shown to be effective in affording high diastereofacial selectivity in various carbon-carbon bond-forming reactions.

Kinetic resolution is another important strategy for obtaining enantiomerically pure compounds. This process involves the reaction of a racemic mixture with a chiral reagent or catalyst that reacts at a different rate with each enantiomer. For racemic this compound, lipase-catalyzed hydrolysis or aminolysis could potentially be used to selectively react with one enantiomer, leaving the other enantiomer unreacted and thus enantiomerically enriched.

The Gabriel-Cromwell reaction , which involves the reaction of an α-bromo ketone with an amine, can also be a stereoselective method for the synthesis of aziridines. The stereochemical outcome of this reaction can be influenced by the reaction conditions and the nature of the substrates, potentially allowing for the control of the relative stereochemistry of this compound.

Table 3: Summary of Strategies for Stereochemical Control

| Strategy | Description | Application to this compound |

| Chiral Auxiliaries | Temporary incorporation of a chiral group to direct stereoselectivity. | A chiral amine derived from cyclohexylamine could be used as a precursor. |

| Kinetic Resolution | Differential reaction rates of enantiomers with a chiral reagent or catalyst. | Lipase-catalyzed ring-opening of the racemic aziridine. |

| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer. | Enantioselective aziridination of styrene with a cyclohexylamine derivative. |

| Substrate Control | Use of stereochemically defined precursors to control product stereochemistry. | Reaction of stereochemically pure β-haloamine precursors. |

Computational Chemistry and Spectroscopic Characterization of 1 Cyclohexyl 2 Phenylaziridine in Research

The structural and electronic properties of 1-Cyclohexyl-2-phenylaziridine, a heterocyclic compound featuring a strained three-membered ring, have been a subject of interest for theoretical and spectroscopic investigation. Computational chemistry, particularly Density Functional Theory (DFT), provides deep insights into its geometry, reactivity, and the mechanisms of its formation. Concurrently, advanced spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and X-ray crystallography are indispensable for confirming its molecular structure and determining its absolute stereochemistry.

Q & A

Q. What synthetic methodologies are effective for preparing 1-Cyclohexyl-2-phenylaziridine?

- Methodological Answer : A common approach involves the reaction of methyl 2-(dimethylphenylsilyl)propenoate with phenyl azide under controlled conditions. Purification is achieved via column chromatography (silica gel), yielding the product as a viscous oil. Key parameters include stoichiometric ratios (e.g., 1:1 alkene to azide) and inert atmospheres to prevent side reactions . Table 1 : Example Synthesis Protocol

| Reagent | Quantity | Conditions | Yield |

|---|---|---|---|

| Methyl propenoate | 2.0 g | Dry ether, 0°C, 10 min | 88% |

| Phenyl azide | 0.87 g | Stirring, 0°C → RT |

Q. Which spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer : Use ¹H NMR (δ 0.30–7.49 ppm for silyl/aryl protons), ¹³C NMR (δ -4.0–170.6 ppm for carbonyl and aromatic carbons), and IR spectroscopy (peaks at 1740 cm⁻¹ for ester C=O). Assignments should cross-reference substituent effects on chemical shifts, such as the deshielding of NCH₂ protons (δ 2.22–2.67 ppm) .

Q. What are the key stability considerations for handling aziridine derivatives?

- Methodological Answer : Store under inert gas (N₂/Ar) at –20°C to prevent ring-opening reactions. Avoid prolonged exposure to moisture or acidic conditions, which can hydrolyze the aziridine ring. Use anhydrous solvents (e.g., dry ether) during synthesis .

Advanced Research Questions

Q. How can researchers resolve challenges in isolating this compound from complex reaction mixtures?

- Methodological Answer : Optimize chromatographic separation (e.g., gradient elution with hexane/ethyl acetate) or employ distillation for volatile by-products. If mixtures are inseparable (e.g., due to isomeric alkene starting materials), consider altering reaction conditions (e.g., temperature, catalyst) to favor regioselectivity .

Q. What computational strategies predict the reactivity of this compound in ring-opening reactions?

- Methodological Answer : Perform density functional theory (DFT) calculations to model transition states and activation energies. Analyze frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. Compare with experimental kinetics (e.g., LiAlH₄ reduction rates) to validate computational models .

Q. How should contradictions in stereochemical outcomes of aziridine derivatives be analyzed?

Q. What statistical approaches address variability in reported reaction yields for aziridine synthesis?

- Methodological Answer : Apply multivariate analysis (e.g., ANOVA) to identify critical factors (e.g., temperature, solvent polarity). Use bootstrapping to estimate confidence intervals for yield data. Replicate experiments under standardized protocols to isolate experimental vs. systemic errors .

Data Contradiction Analysis

Q. How do reaction conditions influence contradictory reports on aziridine stability?

Q. Why do some studies report divergent catalytic outcomes for aziridine functionalization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.